The peptide is synthesized from the prohormone proguanylin, which is encoded by the uroguanylin gene. In rats, uroguanylin-15 is secreted by tuft-like epithelial cells located in the intestinal mucosa. This secretion is stimulated by factors such as dietary sodium intake and contributes to sodium excretion and water homeostasis in renal function.
Uroguanylin-15 belongs to the class of natriuretic peptides, which are characterized by their ability to increase sodium excretion (natriuresis) and promote diuresis (increased urine production). It acts through specific receptors known as membrane guanylate cyclases, leading to increased levels of cyclic guanosine monophosphate within target cells.
The synthesis of uroguanylin-15 can be achieved using solid-phase peptide synthesis techniques. This method involves sequentially adding protected amino acids to a solid resin support, followed by deprotection steps to yield the final peptide product.
Uroguanylin-15 has a specific amino acid sequence that contributes to its biological activity. The sequence is typically represented as:
This structure features multiple cysteine residues that form disulfide bonds, critical for maintaining its conformation and stability.
The molecular weight of uroguanylin-15 is approximately 1,700 Da. Its structure allows it to interact effectively with its receptors, facilitating signal transduction processes.
Uroguanylin-15 primarily engages in receptor-mediated signaling pathways. Upon binding to its receptor (membrane guanylate cyclase), it catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate.
Uroguanylin-15 exerts its biological effects through a well-defined mechanism:
Studies have shown that uroguanylin-15 can significantly influence renal function by promoting natriuresis and diuresis through its action on renal tubular cells.
Uroguanylin-15 has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: